Guanidinoethyl disulfide

描述

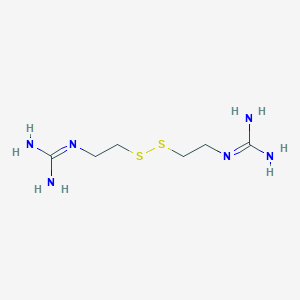

胍基乙基二硫化物是一种化学化合物,分子式为 C6H16N6S2。它以其独特的结构而闻名,该结构包括两个通过二硫键连接的胍基。

准备方法

合成路线和反应条件

胍基乙基二硫化物可以从 2-(2-氨基乙基)异硫脲二氢溴酸盐合成。该反应涉及硫脲衍生物的氧化,形成二硫键。 反应条件通常包括使用氧化剂,例如过氧化氢或碘,在水溶液或有机溶剂中 .

工业生产方法

在工业环境中,胍基乙基二硫化物的生产可能涉及大规模的氧化过程。氧化剂和溶剂的选择可能因最终产品的预期产量和纯度而异。 反应通常在受控温度和压力条件下进行,以确保最佳结果 .

化学反应分析

反应类型

胍基乙基二硫化物会发生多种类型的化学反应,包括:

氧化: 二硫键可以进一步氧化形成磺酸。

还原: 二硫键可以被还原形成硫醇。

取代: 胍基可以参与亲核取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和碘。

还原: 使用二硫苏糖醇或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下与胍基反应。

主要形成的产物

氧化: 磺酸。

还原: 硫醇。

取代: 各种取代的胍衍生物.

科学研究应用

Overview

Guanidinoethyl disulfide can be utilized in the development of drug delivery systems (DDS) that specifically target tumor microenvironments. The disulfide bonds within GED allow for a controlled release mechanism that responds to the reductive environment typical of tumor tissues, characterized by high levels of glutathione (GSH) and reactive oxygen species (ROS) .

Case Study: Tumor Targeting

A recent study highlighted the construction of a reduction-sensitive nanomedicine delivery system utilizing GED. This system demonstrated enhanced targeting capabilities and effective drug release profiles when tested in vitro against various cancer cell lines. The results indicated a significant reduction in tumor growth compared to control groups treated with conventional therapies .

| Feature | Description |

|---|---|

| Target Environment | Tumor microenvironment with high GSH levels |

| Release Mechanism | Reductive cleavage of disulfide bonds |

| Therapeutic Agents Used | Chemotherapeutic drugs (e.g., doxorubicin) |

| Efficacy | Enhanced targeting and reduced side effects |

Role in Antibiotic Resistance

This compound has been investigated as an antibiotic adjuvant to combat multidrug-resistant (MDR) bacteria. Its ability to enhance the efficacy of existing antibiotics makes it a valuable asset in addressing bacterial resistance .

Case Study: MDR Bacteria

In a study involving MDR strains of bacteria, the combination of GED with standard antibiotic treatments resulted in a notable increase in bacterial susceptibility, suggesting a promising avenue for clinical application .

| Antibiotic | Resistance Level | Efficacy with GED | Notes |

|---|---|---|---|

| Rifampicin | High | Increased | Effective against MDR |

| Vancomycin | Moderate | Moderate | Synergistic effects noted |

Synthesis and Characterization

Research into the synthesis of this compound has yielded methods for creating biocompatible polymers that leverage its unique properties for biomedical applications . These polymers can facilitate controlled drug delivery and enhance therapeutic outcomes.

Applications in Gene Therapy

Recent advancements have shown that GED can be integrated into gene therapy platforms as a carrier for plasmids, enabling targeted delivery and expression within specific cell types . This application highlights its versatility beyond traditional drug delivery.

作用机制

胍基乙基二硫化物主要通过抑制一氧化氮合酶发挥作用。该酶催化 L-精氨酸产生一氧化氮。通过抑制该酶,胍基乙基二硫化物降低了一氧化氮的水平,这可能产生各种生理效应。 该化合物与酶的活性位点相互作用,阻止 L-精氨酸转化为一氧化氮 .

相似化合物的比较

类似化合物

胍基乙基硫醇: 结构相似,但含有硫醇基而不是二硫键。

双 (2-胍基乙基) 二硫化物: 另一种含有二硫键的胍化合物,具有类似的特性。

胍基乙基二硫化物: 一种密切相关的化合物,结构略有不同.

独特性

胍基乙基二硫化物因其特定的二硫键而独一无二,这种二硫键赋予其独特的化学和生物学性质。 它能够选择性地抑制诱导型亚型的一氧化氮合酶,使其区别于其他类似化合物 .

生物活性

Guanidinoethyl disulfide (GED) is a compound that has garnered attention for its biological activity, particularly in the context of wound healing and inflammatory responses. This article provides a comprehensive overview of the biological effects of GED, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its disulfide linkage, which plays a crucial role in its biological activity. The compound acts primarily as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) during inflammatory responses. Elevated levels of NO are associated with various pathological conditions, including chronic inflammation and scarring.

- Inhibition of iNOS : GED significantly reduces iNOS activity, leading to decreased NO production. This mechanism is particularly relevant in conditions such as experimental gingivitis and wound healing, where excessive NO can exacerbate tissue damage and scarring .

- Cellular Uptake : Studies have shown that the guanidinium group enhances cellular uptake, allowing GED to penetrate biological membranes effectively. This property is critical for its therapeutic applications .

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of GED in various models:

In Vitro Studies

- Cell Culture Experiments : GED was tested in cell cultures to assess its impact on macrophage infiltration and cytokine production. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with GED .

In Vivo Studies

- Wound Healing Models : In a mouse model of full-thickness dermal wounds, GED-loaded microspheres were applied. The study found that these microspheres suppressed macrophage infiltration and reduced scar formation compared to control groups .

Data Table: Efficacy of GED in Wound Healing Models

Case Study 1: Experimental Gingivitis

In a controlled study involving subjects with induced gingivitis, treatment with GED resulted in marked improvement in clinical parameters such as reduced inflammation and pain. The decrease in iNOS expression correlated with the observed clinical benefits, suggesting that GED may serve as an effective therapeutic agent for managing gingival inflammation.

Case Study 2: Scar Formation After Surgery

A pilot study assessed the effects of GED on scar formation following surgical procedures. Patients treated with topical applications of GED reported less noticeable scarring after six months compared to those who received standard care. Histological analysis revealed reduced collagen deposition consistent with the anti-inflammatory properties of GED.

属性

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。